(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Descripción general

Descripción

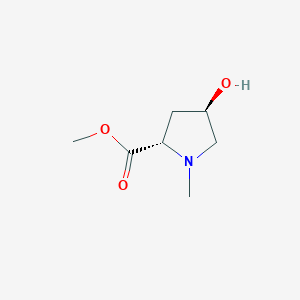

®-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 4-position on the proline ring, with the esterification of the carboxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester typically involves the following steps:

Starting Material: The synthesis begins with L-proline.

Methylation: The methylation at the 1-position is achieved using methyl iodide in the presence of a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester may involve more efficient and scalable methods such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

Biocatalysis: Enzymatic methods using specific enzymes can be employed to achieve regioselective and stereoselective synthesis.

Análisis De Reacciones Químicas

Types of Reactions

®-1-Methyl-4-hydroxy-L-proline Methyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: 1-Methyl-4-oxo-L-proline Methyl Ester.

Reduction: 1-Methyl-4-hydroxy-L-proline.

Substitution: 1-Methyl-4-chloro-L-proline Methyl Ester.

Aplicaciones Científicas De Investigación

Overview

(R)-1-Methyl-4-hydroxy-L-proline methyl ester is a derivative of proline, an amino acid crucial for protein synthesis. This compound features a methyl group at the 1-position and a hydroxyl group at the 4-position, making it valuable in various scientific fields, including chemistry, biology, and medicine. Its unique structural characteristics enable it to act as a chiral building block and contribute to significant biochemical processes.

Chemistry

- Chiral Building Block : The compound serves as an essential chiral building block in synthesizing complex organic molecules. Its chirality allows for the production of various stereoisomers, which are critical in drug development and organic synthesis.

Biology

- Protein Folding and Stability : Research indicates that this compound plays a role in stabilizing protein conformations, which is vital for proper protein folding. Misfolded proteins are implicated in numerous diseases, making this compound significant for understanding molecular biology.

Medicine

- Therapeutic Potential : Investigations into its therapeutic effects reveal potential applications in treating diseases related to protein misfolding, such as Alzheimer's and other neurodegenerative disorders. The compound's ability to influence protein dynamics may lead to novel treatment strategies.

Industry

- Pharmaceuticals and Fine Chemicals : The compound is utilized in producing various pharmaceuticals and fine chemicals due to its unique reactivity and biological properties. Its application extends to developing new drugs that target specific biological pathways.

Case Studies

Several studies highlight the applications of this compound:

- Study on Protein Misfolding : A study published in a peer-reviewed journal demonstrated that this compound could enhance the stability of certain proteins under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Synthesis of Fluorinated Prolines : Research involving automated radiosynthesis utilized this compound as a precursor for synthesizing fluorinated prolines, which are valuable in PET imaging .

Mecanismo De Acción

The mechanism by which ®-1-Methyl-4-hydroxy-L-proline Methyl Ester exerts its effects involves its interaction with specific molecular targets:

Protein Folding: The compound stabilizes certain protein conformations, aiding in proper folding.

Enzyme Inhibition: It can act as an inhibitor for enzymes involved in proline metabolism, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-L-proline Methyl Ester: Lacks the hydroxyl group at the 4-position.

4-Hydroxy-L-proline Methyl Ester: Lacks the methyl group at the 1-position.

Uniqueness

®-1-Methyl-4-hydroxy-L-proline Methyl Ester is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(R)-1-Methyl-4-hydroxy-L-proline methyl ester, a derivative of hydroxyproline, has garnered attention in medicinal chemistry due to its potential biological activities. It is primarily recognized for its role as a scaffold in the design of various bioactive compounds, particularly in the modulation of amino acid transporters, which are crucial in numerous physiological processes.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₆H₁₃NO₃

- Molecular Weight : 145.18 g/mol

This compound features a hydroxyl group at the 4-position and a methyl ester at the carboxylic acid end, contributing to its biological activity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound, particularly its effects on amino acid transporters and neuroprotective properties.

1. Inhibition of Amino Acid Transporters

A significant study demonstrated that derivatives of hydroxyproline, including this compound, act as selective high-affinity inhibitors of the SLC1A4 and SLC1A5 transporters. These transporters are responsible for the uptake of neutral amino acids and play a critical role in various physiological functions such as neurotransmission and metabolism .

- Mechanism : The compound was shown to increase the apparent affinity for SLC1A4 by approximately 20-fold compared to L-proline, suggesting a strong interaction at the binding site .

2. Neuroprotective Effects

Another important aspect of this compound is its neuroprotective effects. A study focusing on astrocytes exposed to cytotoxic agents indicated that this compound could protect against oxidative stress and mitochondrial dysfunction induced by pilocarpine .

- Findings :

Case Study 1: Inhibition of SLC Transporters

A series of hydroxyproline derivatives were synthesized and screened for their ability to inhibit SLC transporters. Among these, this compound exhibited notable inhibitory activity, making it a candidate for further pharmacological development aimed at conditions related to amino acid dysregulation.

Case Study 2: Neuroprotection in Astrocytes

In vitro experiments showed that treatment with this compound could significantly mitigate the adverse effects of oxidative stress in astrocytes. This suggests that compounds derived from hydroxyproline may have therapeutic potential in treating neurodegenerative diseases where oxidative stress is a contributing factor.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOHENGSJXRMSW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.